Choline chloride C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

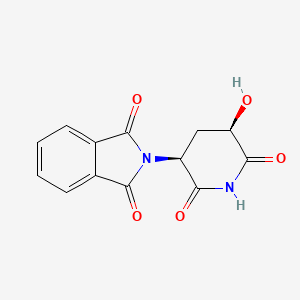

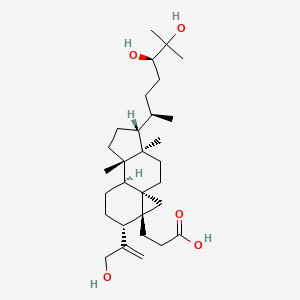

(11)C-choline chloride is a quaternary ammonium salt that is the chloride salt of (11)C-choline. An intravenous radioactive diagnostic agent used as a tracer during positron emission tomography scans to help detect sites of recurrent prostate cancer. It has a role as a radioactive tracer, a radioactive imaging agent and a diagnostic agent. It is a chloride salt, a quaternary ammonium salt and an (11)C-modified compound. It contains an (11)C-choline.

Choline C 11 is a marker for cellular proliferation as its main molecule is a precursor for the biosynthesis of phospholipids which are essential components of all cell membranes. It was developed by MCPRF and FDA first approved in September 2012.

Applications De Recherche Scientifique

Diagnostic Applications in Oncology

- [C-11]choline has been identified as a promising radiomarker for diagnosing various human tumors using Positron Emission Tomography (PET). Improved quality control processes have been developed to accurately determine its specific activity, enhancing its diagnostic capabilities in oncology (Mishani, Ben-David, & Rozen, 2002).

Studying Brain Metabolism

- Choline is used as a reporter molecule in in vivo magnetic resonance to study brain metabolism. A stable-isotope labeled choline analog, [1,1,2,2-D(4) ,2-(13) C]choline chloride, has shown potential in following the physiological metabolism of choline into acetylcholine in the brain (Allouche-Arnon et al., 2011).

Biodistribution and Radiation Dosimetry

- Studies on the biodistribution and biokinetics of [11C]choline in humans and animals have been conducted to estimate radiation doses in humans, crucial for evaluating its safety and effectiveness in medical imaging (Tolvanen et al., 2010).

Prostate Cancer Imaging

- The kinetics of [11C]choline uptake in prostate cancer and benign prostatic hyperplasia have been evaluated using PET. This research aids in understanding the association between choline uptake and various clinical indicators in prostate cancer (Sutinen et al., 2004).

Molecular Studies

- Molecular dynamics simulations have been used to study the interaction between choline chloride and water, providing insights into the molecular structure and behavior of this mixture, relevant in various chemical and biological applications (Sarkar, Maity, & Chakrabarti, 2021).

Chemical Applications

- Choline chloride has been used as an effective homogeneous catalyst for palladium-free Sonogashira cross-coupling reactions, demonstrating its utility in chemical synthesis (Hajipour, Nazemzadeh, & Mohammadsaleh, 2014).

Innovations in Deep Eutectic Solvents

- The combination of choline chloride with renewable hydrogen bond donors forms novel deep eutectic solvents with lower melting points, useful in various applications, including chiral DES production (Maugeri & María, 2012).

Enhancing Electrochemical Stability

- Choline chloride has been shown to enhance the electrochemical stability of zinc plating/stripping in aqueous electrolytes, indicating its potential in improving the performance of zinc-based batteries (Xiao et al., 2022).

Developmental Biology Research

- Research involving choline chloride exposure in embryos has been conducted to understand its impact on development stages and pregnancy rates, providing insights into its role in developmental biology (Haimon et al., 2021).

Phenotypic Influence in Embryology

- The addition of choline chloride to the culture medium of in vitro-produced embryos alters the phenotype of the resultant blastocysts. This study suggests its potential role in influencing development, gene expression, and DNA methylation (Estrada-Cortés et al., 2020).

Propriétés

| Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. | |

| 87591-54-6 | |

Formule moléculaire |

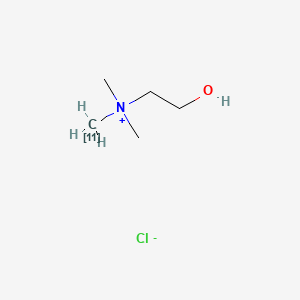

C5H14ClNO |

Poids moléculaire |

138.62 g/mol |

Nom IUPAC |

2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |

Clé InChI |

SGMZJAMFUVOLNK-ULWFUOSBSA-M |

SMILES isomérique |

C[N+](C)([11CH3])CCO.[Cl-] |

SMILES |

C[N+](C)(C)CCO.[Cl-] |

SMILES canonique |

C[N+](C)(C)CCO.[Cl-] |

| 87591-54-6 | |

Solubilité |

Soluble |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester](/img/structure/B1255027.png)

![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)

![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)

![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)

![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)